molecular formula C14H14O2 B144142 Ethyl 1-naphthaleneacetate CAS No. 2122-70-5

Ethyl 1-naphthaleneacetate

Cat. No.: B144142
CAS No.: 2122-70-5
M. Wt: 214.26 g/mol
InChI Key: XIDPSKQLXKCVQN-UHFFFAOYSA-N
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Description

Ethyl 1-naphthaleneacetate, with the chemical formula C14H14O2 and CAS registry number 2122-70-5, is a compound known for its applications in various industries. This colorless liquid, also referred to as ethyl naphthylacetate, is characterized by its ethyl and naphthalene functional groups. It is commonly used as a fragrance ingredient in perfumes and cosmetics, providing a sweet, floral scent. This compound is also used as a flavoring agent in food products, adding a fruity, floral taste. Additionally, it has been studied for its potential antimicrobial and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-naphthaleneacetate is typically synthesized through the esterification of 1-naphthaleneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems allows for efficient production and high yields. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-naphthaleneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-naphthaleneacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antioxidant properties, making it a candidate for use in biological assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: Utilized as a fragrance and flavoring agent in the cosmetics and food industries.

Mechanism of Action

The mechanism of action of ethyl 1-naphthaleneacetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Ethyl 1-naphthaleneacetate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific combination of ethyl and naphthalene functional groups, which confer distinct fragrance and flavor properties. Its versatility in various applications, from fragrances to potential therapeutic uses, sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDPSKQLXKCVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034583
Record name Ethyl 1-naphthaleneacetate
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl 1-naphthylacetic acid
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CAS No.

2122-70-5
Record name Ethyl 1-naphthylacetate
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Record name alpha-Naphthaleneacetic acid, ethyl ester
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Record name Ethyl 1-naphthaleneacetate
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Record name 1-Naphthaleneacetic acid, ethyl ester
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Record name Ethyl 1-naphthaleneacetate
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Record name Ethyl 1-naphthylacetate
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Record name ETHYL 1-NAPHTHALENEACETATE
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Record name Ethyl 1-naphthylacetic acid
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URL http://www.hmdb.ca/metabolites/HMDB0032709
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Melting Point

88.5 °C
Record name Ethyl 1-naphthylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1-Methylnaphthalene (2.13 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 89 mg ethyl 1-naphthaleneacetate was obtained by column chromatography, in a yield of 83%. 1HNMR (400 MHz, CDCl3) δ 1.20 (t, J=7.2 Hz, 3H), 4.06 (s, 2H), 4.12 (q, J=7.2 Hz, 2H), 7.39-7.55 (m, 4H), 7.78-7.80 (m, 1H), 7.84-7.85 (m, 1H), 7.99-8.01 (m, 1H); 13CNMR (100 MHz, CDCl3) δ 14.2, 39.3, 60.9, 123.9, 125.5, 125.8, 126.3, 127.9, 128.0, 128.7, 130.7, 132.2, 133.9, 171.6; HRMS (ESI) calcd. for C14H14NaO2 [M+Na]: 237.0886. found: 237.0889. The ethyl 1-naphthaleneacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 71 mg product 1-naphthaleneacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 92%.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 g (537 mmol) of naphthalene-1-acetic acid in 200 ml of absolute ethanol are heated to 60° C., while stirring, and 80 ml of thionyl chloride are added slowly in such a way that reflux occurs. Reflux is maintained for 6 h, and the solvent is then evaporated under reduced pressure. The residue is taken up with 200 ml of dichloromethane, the solution is washed with a saturated solution of sodium hydrogen carbonate and then with water, dried over magnesium sulphate and filtered, and the solvent is evaporated under reduced pressure. 104 g (485 mmol) of product are obtained in the form of an oil. n25D =1.5800.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 1-naphthaleneacetate was prepared by the general experimental method from 1-naphthaleneboronic acid (172 mg, 1.00 mmol). After workup by column chromatography (hexane/ethyl acetate, 5:1), ethyl 1-naphthaleneacetate is obtained as a colourless liquid in a yield of 77% of theory. 1H NMR (600 MHz, CDCl3): δ=8.04 (d, J=8.3 Hz, 1H), 7.89 (d, J=8.1 Hz, 1H), 7.80-7.84 (m, 1H), 7.55-7.58 (m, 1H), 7.50-7.54 (m, 1H), 7.43-7.47 (m, 2H), 4.16-4.20 (m, 2H), 4.09 (s, 2H), 1.23-1.27 (m, 3H) ppm; 13C NMR (151 MHz, CDCl3): δ=171.7, 133.9, 132.2, 130.8, 128.8, 128.1, 128.0, 126.4, 125.8, 125.6, 123.9, 61.0, 39.4, 14.3 ppm; MS (70 eV), m/z (%): 214 (100) [M+], 141 (34), 115 (45), 89 (9), 63 (6); IR (NaCl): ν=3047 (w), 2981 (m), 1733 (s), 1173 (m), 1029 (m) cm−1, elemental analysis: (theor): C=78.48, H=6.59, (exp): C=78.35, H=6.86.
Quantity
172 mg
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 1-naphthaleneacetate in the synthesis of 4H-Cyclopenta[def]phenanthrene (CPP)?

A: this compound serves as a crucial starting material in the synthesis of CPP. The research paper outlines a six-step synthesis process, with this compound being the precursor molecule []. The process utilizes a Michael addition reaction and subsequent transformations to convert this compound into the target compound, CPP. This synthetic route showcases the importance of this compound in accessing complex polycyclic aromatic hydrocarbons like CPP.

Q2: What are the advantages of using this compound in this specific synthetic route for CPP?

A: The research paper highlights that this compound is "easily available" [], suggesting its accessibility makes it advantageous as a starting material. Additionally, the described synthetic route achieves a 36% overall yield, indicating a reasonable efficiency for a multi-step synthesis. While the paper doesn't explicitly compare this route to alternatives, the use of a readily available starting material and the achieved yield suggest this strategy is a practical approach to synthesizing CPP.

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